3beta,7alpha-Dihydroxychol-4-en-24-oic Acid

enzymatic oxidation cholesterol oxidase 3beta-hydroxy bile acid

3beta,7alpha-Dihydroxychol-4-en-24-oic Acid (CAS 34218-93-4, LMST04010216) is a C24 cholanoid bile acid derivative bearing hydroxyl groups at the 3β and 7α positions and a C4–C5 double bond. It belongs to the dihydroxy bile acid class and is structurally distinguished from the canonical mammalian 3α-hydroxy bile acids by its 3β-hydroxy (iso) configuration combined with an allylic alcohol moiety in ring A.

Molecular Formula C24H38O4
Molecular Weight 390.6 g/mol
Cat. No. B15361367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3beta,7alpha-Dihydroxychol-4-en-24-oic Acid
Molecular FormulaC24H38O4
Molecular Weight390.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4=CC(CCC34C)O)O)C
InChIInChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h12,14,16-20,22,25-26H,4-11,13H2,1-3H3,(H,27,28)/t14-,16+,17-,18+,19+,20-,22+,23+,24-/m1/s1
InChIKeyHCXLGXVBNGIUAC-YCBRVCGJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3beta,7alpha-Dihydroxychol-4-en-24-oic Acid: A Structurally Distinct Δ4-3β-Hydroxy Bile Acid for Receptor and Pathway Research


3beta,7alpha-Dihydroxychol-4-en-24-oic Acid (CAS 34218-93-4, LMST04010216) is a C24 cholanoid bile acid derivative bearing hydroxyl groups at the 3β and 7α positions and a C4–C5 double bond [1]. It belongs to the dihydroxy bile acid class and is structurally distinguished from the canonical mammalian 3α-hydroxy bile acids by its 3β-hydroxy (iso) configuration combined with an allylic alcohol moiety in ring A [2]. Originally isolated from hen bladder bile and described as a natural product, subsequent stereochemical reinvestigation demonstrated that the naturally occurring Δ4-acid is the 3α-epimer, making the 3β compound a synthetic reference material essential for analytical method validation and biosynthetic pathway dissection [3].

Synthetic 3β-epimer reference standard for bile acid analytical method validation
Δ4-3β-hydroxy configuration distinct from natural 3α-epimer and saturated analogs
Supports bile acid receptor pathway research and stereochemical-control studies

Why Generic Bile Acid Substitution Fails for 3beta,7alpha-Dihydroxychol-4-en-24-oic Acid


In-class bile acids cannot be freely interchanged for this compound because the combination of 3β-hydroxy stereochemistry and the Δ4 double bond creates a unique pharmacophore distinct from both the saturated 5β-H bile acids (e.g., CDCA, isoCDCA) and the Δ5-3β-hydroxy intermediates [1]. The 3β-hydroxy configuration alone alters FXR activation potency relative to 3α-epimers [2], while the presence of the Δ4 double bond confers differential susceptibility to enzymatic oxidation by cholesterol oxidase compared to fully saturated 3β-hydroxy bile acids [3]. Furthermore, the 1978 stereochemical correction proved that the naturally occurring Δ4-acid in hen bile is the 3α-epimer, meaning the 3β compound cannot be substituted by the natural isolate for studies requiring authentic reference standards [4].

The natural 3α-epimer isolate may not serve as a reference standard for 3β-specific analytical methods or stereochemical assignment.
Saturated 3β-hydroxy analogs (e.g., isoCDCA) lack the Δ4 double bond, which may alter cholesterol oxidase substrate specificity and FXR interaction context.
Substitution with generic CDCA or 3α-hydroxy bile acids risks confounding receptor activation readouts and biosynthetic pathway interpretation.

Quantitative Differentiation Evidence for 3beta,7alpha-Dihydroxychol-4-en-24-oic Acid vs. Closest Analogs


Cholesterol Oxidase Substrate Specificity: Δ4-3β-Hydroxy Bile Acids Are Oxidized at ~100% vs. Cholesterol, While Saturated 3β-Hydroxy Analogs Are Oxidized at Only 1.4–2.1%

3beta-Hydroxy bile acids bearing a Δ4 or Δ5 double bond are oxidized by cholesterol:oxygen oxidoreductase (EC 1.1.3.6) from Brevibacterium sterolicum to virtually the same extent as cholesterol (set as 100% baseline). In contrast, 3beta-hydroxy bile acids lacking a Δ4 or Δ5 double bond are oxidized only to 1.4–2.1% of the cholesterol baseline. This represents an approximately 50- to 70-fold difference in oxidation rate between Δ4/Δ5-unsaturated 3β-hydroxy bile acids and their fully saturated counterparts [1].

Oxidation Rate
Reported
~100% vs. 1.4–2.1%
~50–70× higher vs. saturated
Reported oxidation-rate context; supports enzymatic differentiation of Δ4-unsaturated 3β-OH bile acids.
Cholesterol oxidase assay; saturated analogs nearly unreactive.
enzymatic oxidation cholesterol oxidase 3beta-hydroxy bile acid analytical identification

FXR Activation: 3β-Hydroxy Epimers Exhibit Diminished FXR Agonist Activity Relative to 3α-Epimers

In a cell-based FXR response element-driven luciferase reporter assay, hydroxyl epimers of deoxycholic acid (DCA) with 3β- or 12β-hydroxy groups exhibited decreased FXR transactivation activity compared to the native 3α-epimer DCA. Introduction of alkyl substituents at the 3β-position of CDCA further diminished FXR activation. This class-level SAR establishes that 3β-hydroxy substitution consistently reduces FXR agonist potency relative to the 3α-configuration across multiple cholanoid scaffolds [1]. While the target compound (3β,7α-dihydroxy-Δ4) was not directly tested in this study, the 3β-hydroxy structural feature is shared with the diminished-activity epimers.

FXR Activation
Class-level
3β-epimers show decreased FXR transactivation vs. 3α-epimers
Class-level SAR supports reduced-activity control context for FXR studies.
Cell-based luciferase reporter; Δ4-3β-OH compound not tested.
FXR nuclear receptor structure-activity relationship 3beta-hydroxy epimer

Stereochemical Identity Correction: The Natural Hen Bile Δ4-Acid Is the 3α-Epimer, Not the 3β-Epimer Originally Reported

The compound originally reported in 1971 as 3β,7α-dihydroxychol-4-en-24-oic acid from hen bile was later proved, through isotope dilution experiments, GLC after methoxylation, and direct comparison with synthetic authentic samples, to be the 3α-epimer (3α,7α-dihydroxychol-4-en-24-oic acid). The 3β-epimer (the target compound) is therefore a synthetic entity, not the natural isolate [1]. This correction was further substantiated by methoxylation studies showing distinct physical and spectral properties for the methoxy-derivatives of the 3α- and 3β-epimers, enabling their unambiguous differentiation by GLC-MS [2].

Epimer Identity
Head-to-head
Synthetic 3β-epimer vs. natural 3α-epimer; distinct GLC-MS methoxy derivatives.
Supports epimer-specific reference standard selection for natural product analytical studies.
Isotope dilution and methoxylation-GLC-MS verified identity.
stereochemical assignment natural product bile acid biosynthesis reference standard

Iso-Bile Acid FXR Activation: isoCDCA (3β,7α-Dihydroxy-5β-cholan-24-oic Acid) Stimulates FXR More Potently Than CDCA in FRET-Based Real-Time Monitoring

FRET-based real-time monitoring of FXR activity revealed that isoCDCA (the 3β-hydroxy epimer of CDCA with a saturated 5β-H configuration) stimulated FXR more potently than CDCA itself [1]. This finding indicates that the 3β-hydroxy configuration, when combined with a saturated 5β-H ring junction, can paradoxically enhance FXR activation compared to the 3α-epimer. Notably, this contrasts with the class-level SAR from the DCA scaffold where 3β-epimers showed decreased activity [2], suggesting scaffold-dependent effects of 3β-hydroxylation. The target compound (3β,7α-dihydroxy-Δ4) combines the 3β-hydroxy configuration with a Δ4 double bond rather than a saturated 5β-H junction, a hybrid structural feature not directly tested in either study.

isoCDCA FXR
Class-level
isoCDCA (3β-OH, saturated) > CDCA in FRET-based FXR assay; Δ4-3β-OH not tested.
Scaffold-dependent FXR activation context; ring A saturation may alter response.
FRET real-time coactivator recruitment; ~50% metabolic conversion in 4 h.
iso-bile acid FXR FRET assay isoCDCA stereoisomer

HSD3B7 Deficiency Model: 3β-Hydroxy-Δ5-Cholenoic Acids Fail to Function as FXR, PXR, or CAR Agonists

In the HSD3B7 deficiency disease model, 3β-hydroxy-Δ5-cholenoic acids (structural analogs differing from the target compound only by the position of the double bond: Δ5 vs. Δ4) were tested for activity at FXR, PXR, and CAR nuclear receptors. These 3β-hydroxy-Δ5-cholenoic acids failed to function as agonists at any of these receptors and did not exert hepatoprotective actions, explaining the progressive cholestatic liver disease observed in HSD3B7-deficient patients who accumulate these atypical bile acids [1]. The target compound (3β,7α-dihydroxychol-4-en-24-oic acid) differs by having the double bond at the Δ4 rather than Δ5 position, a structural difference that may alter receptor interaction profiles.

Δ5 Analogs
Class-level
3β-hydroxy-Δ5-cholenoic acids fail to activate FXR, PXR, CAR in transactivation assays.
Supports structure-activity review of ring A double bond position for nuclear receptor engagement.
HSD3B7 deficiency model; Δ4 analog receptor activity not reported.
HSD3B7 deficiency FXR PXR CAR cholestasis

Optimal Research and Industrial Application Scenarios for 3beta,7alpha-Dihydroxychol-4-en-24-oic Acid


Analytical Reference Standard for GC-MS Differentiation of 3α- vs. 3β-Epimeric Δ4-Bile Acids

The methoxylation-GLC-MS method established by Ikeda et al. (1978) enables unambiguous differentiation of 3α- and 3β-epimers of Δ4-dihydroxy bile acids based on distinct retention times and mass spectral fragmentation patterns [1]. The 3β-epimer serves as an essential authentic reference standard for validating this analytical method, which can detect these compounds even when present in minimal amounts in biological samples such as hen or human bile [2]. This application is directly supported by the stereochemical correction evidence (Section 3, Evidence Item 3).

Substrate Specificity Probe for Cholesterol Oxidase-Based Bile Acid Detection Systems

Given that 3β-hydroxy bile acids with Δ4 or Δ5 double bonds are oxidized by cholesterol oxidase at ~100% efficiency relative to cholesterol, while saturated 3β-hydroxy bile acids are oxidized at only 1.4–2.1%, the target compound can serve as a positive control substrate in enzymatic detection systems designed to distinguish unsaturated from saturated 3β-hydroxy bile acids [3]. This is directly supported by the quantitative enzymatic oxidation data (Section 3, Evidence Item 1).

Structure-Activity Relationship Tool for Investigating Ring A Unsaturation Effects on FXR Binding

The contrasting behaviors of isoCDCA (3β-OH, saturated 5β-H; FXR stimulation > CDCA [4]) versus 3β-hydroxy-Δ5-cholenoic acids (complete loss of FXR agonism [5]) suggest that the position and presence of ring A unsaturation critically modulates FXR interaction. The target compound, bearing a Δ4 double bond with 3β-OH, occupies a structurally unique position within this matrix and can be used to dissect the contribution of Δ4 vs. Δ5 vs. saturated ring A geometry to receptor activation, supported by the class-level FXR evidence (Section 3, Evidence Items 2, 4, and 5).

Biosynthetic Pathway Dissection: Distinguishing the Alternative CDCA Biosynthetic Route

The Δ5-acid (3β,7α-dihydroxychol-5-en-24-oic acid) is the key intermediate in the alternative pathway of CDCA biosynthesis, while the Δ4-acid was initially proposed as a metabolic by-product [2]. The stereochemical correction establishing that the natural Δ4-acid is the 3α-epimer positions the 3β-Δ4 compound as a non-natural reference point for tracing the fate of 3β-hydroxy intermediates that escape the normal Δ5→Δ4→5β-H reduction sequence, directly supported by the stereochemical evidence (Section 3, Evidence Item 3).

Application
Selection Property
Validation Focus
Epimer-specific bile acid analysis
Synthetic 3β-epimer reference standard
Stereochemical identity confirmation
3β-Hydroxy bile acid enzymatic detection
Δ4 unsaturation-dependent oxidation rate
Discrimination of unsaturated vs. saturated 3β-hydroxy BAs
FXR structure-activity relationship studies
3β-hydroxy with Δ4 ring A geometry
Contribution of ring A unsaturation to receptor activation
Bile acid biosynthetic pathway research
Non-natural 3β-Δ4 reference compound
Tracking 3β-hydroxy intermediates outside canonical pathway
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